5-Methyl-3-propyl-1H-indazole is a compound belonging to the indazole family, which consists of a five-membered ring fused to a benzene ring. Indazoles are significant in medicinal chemistry due to their diverse biological activities and structural versatility. This particular compound features a methyl group at the 5-position and a propyl group at the 3-position of the indazole ring, which can influence its chemical properties and biological activity.
The synthesis of 5-methyl-3-propyl-1H-indazole can be achieved through several methods, typically involving the functionalization of indazole precursors. Common synthetic strategies include:
One effective method reported for synthesizing indazoles involves starting from 6-nitroindazole, which is treated with iodine and a base like potassium carbonate in a solvent such as dimethylformamide. This process allows for the introduction of substituents at specific positions on the indazole ring . Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to achieve higher yields and selectivity .
The molecular structure of 5-methyl-3-propyl-1H-indazole can be represented as follows:
The compound exhibits tautomerism, primarily existing in the 1H form, which is thermodynamically favored due to stability considerations . The arrangement of substituents affects its electronic properties and potential interactions with biological molecules.
5-Methyl-3-propyl-1H-indazole can undergo various chemical reactions typical for indazoles, including:
The reactivity profile of 5-methyl-3-propyl-1H-indazole allows it to serve as an intermediate in synthesizing more complex molecules or as a starting material for further functionalization .
The mechanism of action for compounds like 5-methyl-3-propyl-1H-indazole often involves interaction with specific biological targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at cannabinoid receptors, influencing pathways related to pain and inflammation .
Studies have demonstrated that similar indazole derivatives exhibit significant activity against various cancer cell lines, suggesting potential applications in oncology . The exact mechanism can vary based on structural modifications and target interactions.
Relevant data on melting points, boiling points, and spectral data (NMR, IR) can provide further insights into its physical characteristics.
5-Methyl-3-propyl-1H-indazole has potential applications in scientific research and medicinal chemistry:
Indazole derivatives constitute a structurally distinctive class of nitrogen-containing heterocyclic compounds with broad therapeutic potential. Their significance in drug discovery stems from their versatile interactions with biological targets, particularly enzymes and receptors involved in inflammation, oncology, and central nervous system (CNS) disorders. Research highlights their role as potent kinase inhibitors; for instance, 1H-indazole derivatives effectively inhibit c-Jun N-terminal kinase (JNK) and Src family kinases, showing promise for treating rheumatoid arthritis, osteoarthritis, and gout [1]. Similarly, 1H-indazole-based analogs function as apoptosis signal-regulating kinase 1 (ASK1) inhibitors, modulating inflammatory cascades in conditions like ulcerative colitis by suppressing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [9]. Beyond kinase modulation, indazole derivatives exhibit efficacy in CNS drug development. Compounds like FS-32 (5-methyl-3-phenyl-1H-indazole) demonstrate thymoleptic (antidepressant) activity through catecholaminergic potentiation and norepinephrine uptake inhibition [5]. This multifunctional targeting positions indazoles as privileged scaffolds for developing novel therapeutic agents.
Table 1: Key Pharmacological Activities of Indazole Derivatives
Compound Class | Biological Target | Therapeutic Application | Reference |
---|---|---|---|
5-{3-[4-(Methylethyl)phenyl]-1H-indazol-5-yl}-2H-tetrazole | JNK2 inhibition | Rheumatoid arthritis, gout | [1] |
Pyrimidin-4-yl-4-thiophene derivatives | c-JNK inhibition | Autoimmune disorders (e.g., lupus) | [1] |
1H-Indazole-ASK1 inhibitors (e.g., 15) | ASK1/p38 MAPK pathway | Inflammatory bowel disease | [9] |
FS-32 (5-methyl-3-phenyl-1H-indazole) | Norepinephrine uptake inhibition | Antidepressant | [5] |
5-Methyl-3-propyl-1H-indazole (CAS: 110967-35-6, C₁₁H₁₄N₂, MW: 174.25) features a bicyclic aromatic core with tautomeric potential (1H/2H-forms) that influences its binding interactions. The 5-methyl substituent enhances lipophilicity and metabolic stability, while the 3-propyl chain provides conformational flexibility for optimal target engagement. This structural combination enables distinct pharmacological behavior compared to other indazole analogs:
Table 2: Structural Comparison of Key Indazole Derivatives
Compound Name | Structure | Substituents | Molecular Formula |
---|---|---|---|
5-Methyl-3-propyl-1H-indazole | 1H-Indazole | 5-Methyl, 3-Propyl | C₁₁H₁₄N₂ |
FS-32 | 1H-Indazole | 5-Methyl, 3-Phenyl | C₁₇H₁₇N₃ |
KP1019 (Anti-cancer) | 1H-Indazole | 3,5-Disubstituted (Cl, H) | C₁₄H₁₅Cl₂N₅Ru |
ASK1 Inhibitor 15 (Ref) | 1H-Indazole | 5-Carboxamide, 3-Triazole | C₂₄H₂₈N₈O₂ |
Indazole derivatives transitioned from synthetic curiosities to therapeutic candidates through iterative structural refinements driven by unmet medical needs. Early investigations (1970s–1980s) focused on CNS applications, exemplified by FS-32, a first-generation indazole antidepressant. FS-32 differentiated itself from tricyclic antidepressants (e.g., imipramine) by its unique anti-reserpine activity and central cholinergic antagonism without peripheral side effects [5]. Concurrent research identified indazoles as MAO inhibitors, reinforcing their neuropharmacological relevance [2].
The 1990s–2000s saw expansion into inflammation and oncology:
Recent innovations exploit hybrid molecules (e.g., chromone-indoles) for multi-target effects [8], underscoring indazole’s adaptability in modern drug design. 5-Methyl-3-propyl-1H-indazole represents a contemporary evolution, balancing target potency and physicochemical properties for emerging therapeutic applications.
Table 3: Evolution of Key Indazole-Based Therapeutics
Time Period | Therapeutic Focus | Representative Agents | Advancements |
---|---|---|---|
1970s–1980s | CNS Disorders | FS-32 (5-methyl-3-phenyl-1H-indazole) | Non-tricyclic antidepressants; NE uptake inhibition |
1990s–2000s | Inflammation/Cancer | KP1019, JNK inhibitors (e.g., I, IV) | Kinase inhibition; IV → oral agents |
2010s–Present | Targeted Therapy | ASK1 inhibitors (e.g., 15), Hybrids | Structure-based design; Solubility optimization |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: